(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Catalog No.
S690713
CAS No.
64231-54-5
M.F
C9H11ClFNO2
M. Wt
219.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydro...

CAS Number

64231-54-5

Product Name

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

ZDECBCKSULAIGP-QRPNPIFTSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl

Enzyme Inhibition:

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been investigated as a potential inhibitor of various enzymes, including aromatic L-amino acid decarboxylase (AADC). AADC is an enzyme involved in the production of dopamine, a neurotransmitter crucial for movement, learning, and mood regulation. Inhibiting AADC activity is a strategy explored for treating Parkinson's disease and other neurological disorders.

Medicinal Chemistry:

The compound serves as a valuable building block for the synthesis of other pharmaceutically relevant molecules []. Its structure incorporates a fluorinated phenyl ring and an amino acid backbone, which can be modified to generate diverse novel compounds with potential therapeutic applications.

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a non-proteinogenic amino acid with the molecular formula C9_9H11_{11}ClFNO2_2 and a molecular weight of 219.64 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being biologically active. It is characterized by the presence of a 4-fluorophenyl group attached to the propanoic acid backbone, which contributes to its unique biological properties and applications in medicinal chemistry .

Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides with carboxylic acids.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of derivatives.
  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles in specific reactions .

This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its potential effects on:

  • Neurotransmission: Acting as an agonist or antagonist at various receptors.
  • Anti-inflammatory properties: Influencing pathways related to inflammation and immune responses.
  • Anticancer potential: Showing promise in apoptosis and cell cycle regulation .

The compound's ability to cross the blood-brain barrier suggests its potential use in treating central nervous system disorders.

Several synthesis methods have been documented for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to synthesize the desired enantiomer.
  • Asymmetric Synthesis: Employing asymmetric catalysts or reagents to preferentially produce the (S)-enantiomer from prochiral substrates.
  • Multi-step Synthesis: Involving several chemical transformations, including protection/deprotection steps, to build the fluorinated phenyl group onto the amino acid backbone .

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting neurological diseases and cancer.
  • Research: Used in studies investigating receptor interactions and signaling pathways.
  • Biotechnology: Employed in developing peptide-based therapeutics and drug delivery systems .

Studies have shown that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride interacts with several biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): Modulating signaling pathways associated with neurotransmitter activity.
  • Ion Channels: Affecting neuronal excitability and synaptic transmission.
  • Enzymes: Inhibiting specific metabolic enzymes involved in disease processes .

These interactions highlight its potential as a therapeutic agent.

Several compounds share structural similarities with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-(3-fluorophenyl)propanoic acidSimilar backbone with a different fluorine positionPotentially different receptor interactions
2-Amino-3-(phenyl)propanoic acidLacks fluorine substitutionMore hydrophobic; different biological activity
(R)-2-Amino-3-(4-fluorophenyl)propanoic acidEnantiomer of the compoundDifferent pharmacokinetics and receptor binding

The uniqueness of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride lies in its specific fluorinated structure, which enhances its interaction with biological targets compared to its non-fluorinated counterparts.

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Dates

Modify: 2023-08-15

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